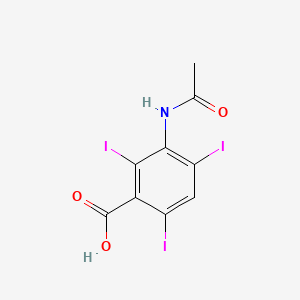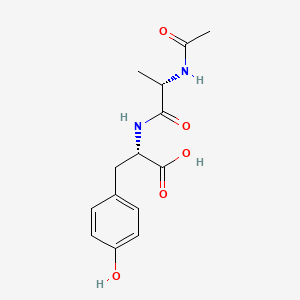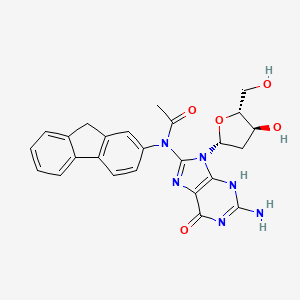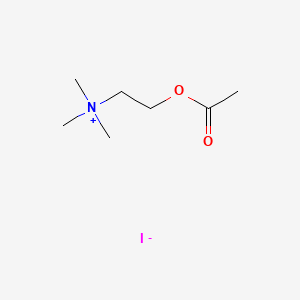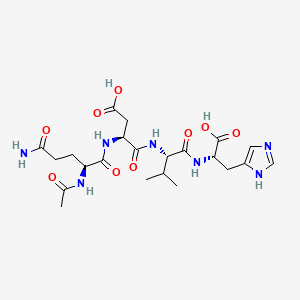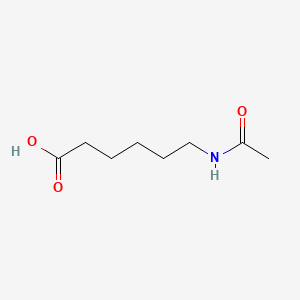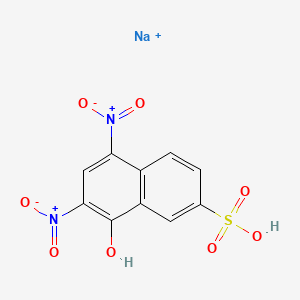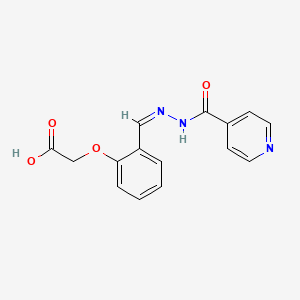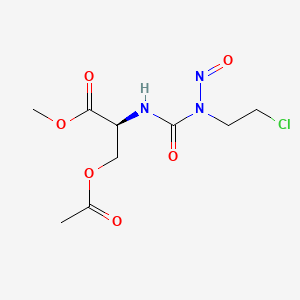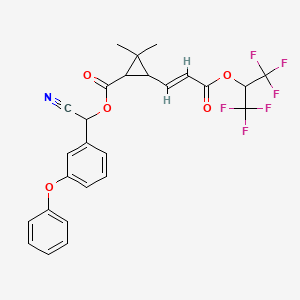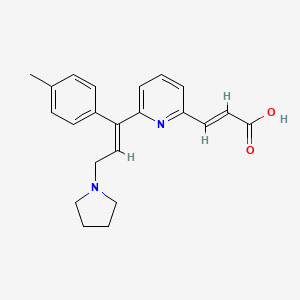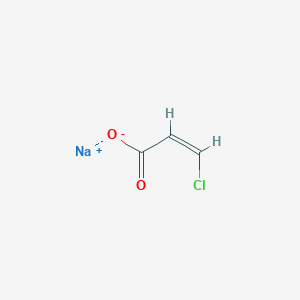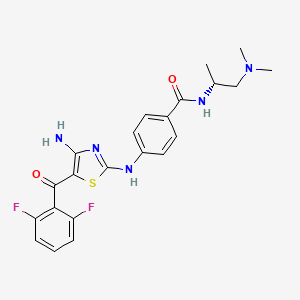
AG-012986
Overview
Description
AG-012986 is a multitargeted cyclin-dependent kinase inhibitor. It is active against cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 4, cyclin-dependent kinase 5, and cyclin-dependent kinase 9, with selectivity over a diverse panel of non-cyclin-dependent kinase kinases . This compound has shown potent antitumor efficacy against multiple tumor lines both in vitro and in vivo .
Preparation Methods
The synthesis of AG-012986 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates and their subsequent functionalization . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
AG-012986 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
AG-012986 has several scientific research applications, including:
Mechanism of Action
AG-012986 exerts its effects by inhibiting the activity of cyclin-dependent kinases. Cyclin-dependent kinases and their regulatory cyclin partners play critical roles in cell cycle control and the regulation of cell transcription . By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in tumor cells . The compound causes dose-dependent hypophosphorylation at serine 795 of the retinoblastoma protein, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
AG-012986 is unique in its ability to inhibit multiple cyclin-dependent kinases with high selectivity. Similar compounds include:
Dinaciclib: A cyclin-dependent kinase inhibitor that targets cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9.
Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6.
Ribociclib: Another selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6.
This compound’s multitargeted inhibition profile makes it distinct from these other compounds, which typically target a narrower range of cyclin-dependent kinases .
Properties
CAS No. |
486414-35-1 |
|---|---|
Molecular Formula |
C22H23F2N5O2S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2R)-1-(dimethylamino)propan-2-yl]benzamide |
InChI |
InChI=1S/C22H23F2N5O2S/c1-12(11-29(2)3)26-21(31)13-7-9-14(10-8-13)27-22-28-20(25)19(32-22)18(30)17-15(23)5-4-6-16(17)24/h4-10,12H,11,25H2,1-3H3,(H,26,31)(H,27,28)/t12-/m1/s1 |
InChI Key |
KFWFBALDPSVAFT-GFCCVEGCSA-N |
SMILES |
CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |
Isomeric SMILES |
C[C@H](CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |
Canonical SMILES |
CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG012986; AG 012986; AG-012986. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


